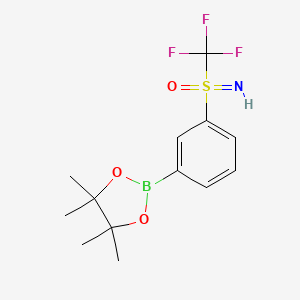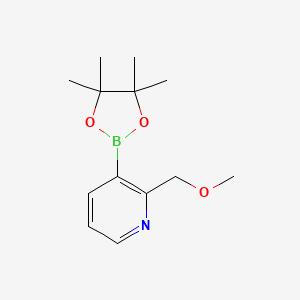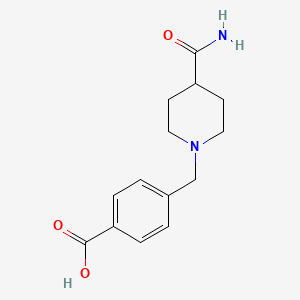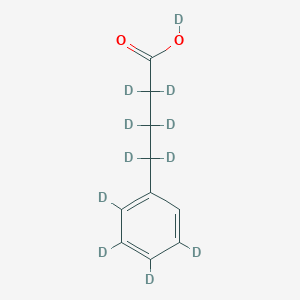![molecular formula C18H38N4O14S B13409088 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid is a complex organic compound that features a combination of amino, hydroxyl, and oxane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.
Hydroxylation: Hydroxyl groups are added via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Sulfonation: The final step involves the addition of sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, amines, halogenated compounds
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
- **2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;phosphoric acid
Uniqueness
The presence of the sulfuric acid group in 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it unique and valuable for specific applications.
Propriétés
Formule moléculaire |
C18H38N4O14S |
|---|---|
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O10.H2O4S/c19-3-8-12(25)13(26)14(27)18(30-8)32-17-7(22)1-6(21)16(15(17)28)31-10-2-5(20)11(24)9(4-23)29-10;1-5(2,3)4/h5-18,23-28H,1-4,19-22H2;(H2,1,2,3,4) |
Clé InChI |
KXNGDFWSMYZDOC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3CC(C(C(O3)CO)O)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)


![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)

![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)

![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
